2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide
Overview
Description
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H23FN4O3S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide is 402.11956112 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry :The compound's derivatives are useful in carbohydrate chemistry. For instance, a related compound, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), has been utilized for the protection of hydroxyl groups in carbohydrate synthesis. The Fsec group is stable under acidic conditions and can be cleaved under mild basic conditions, proving its utility in synthesizing complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).
Carbonic Anhydrase Inhibitory Properties :Derivatives of this compound have shown potent inhibitory properties against carbonic anhydrase isozymes. This is particularly significant in the context of glaucoma treatment, as certain derivatives have been effective in reducing elevated intraocular pressure in a rabbit model of glaucoma (Mincione et al., 2005).
Antibacterial and α-Glucosidase Inhibitory Activities :Some hydrazone derivatives of the compound have demonstrated substantial antibacterial activity against various bacterial strains and effective α-glucosidase inhibitory activities, indicating potential in treating type-2 diabetes (Munir et al., 2017).
Enzyme Inhibitory Activities :Analogues of this compound have been synthesized and evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase. This suggests potential applications in the treatment of diseases where these enzymes are involved (Virk et al., 2018).
Antioxidant Activity :Compounds derived from hydrazinecarbothioamide, related to the main compound, have exhibited excellent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases (Barbuceanu et al., 2014).
Antibacterial and Antioxidant Agents :Novel thiosemicarbazones derived from the compound have shown excellent inhibition potency against certain pathogens and possess antioxidant activity, highlighting their potential as antibacterial and antioxidant agents (Karaküçük-İyidoğan et al., 2014).
Interaction with Carbonic Anhydrase Isozymes :Derivatives of hydrazinecarbothioamide exhibit nanomolar or low micromolar inhibition constants against different carbonic anhydrase isoenzymes, which are significant in physiological regulation (Işık et al., 2015).
Properties
IUPAC Name |
1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O3S2/c1-2-26(23,24)21-9-3-4-13(11-21)15(22)19-20-16(25)18-10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,22)(H2,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPSLXSRILDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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